5-Bromobenzo[d]oxazole
Description
Benzoxazole (B165842) Scaffold in Contemporary Research
The benzoxazole core, a bicyclic system formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netijrrjournal.com Its planar structure and ability to engage in various non-covalent interactions allow it to bind effectively with biological macromolecules like enzymes and receptors. semanticscholar.org This has led to the development of a wide array of benzoxazole derivatives with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netijrrjournal.comnih.govnih.gov
The versatility of the benzoxazole scaffold stems from its synthetic accessibility and the ease with which it can be modified. researchgate.net Conventional synthesis often involves the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net Researchers have extensively used this scaffold as a starting point in drug discovery, creating libraries of compounds for screening against various diseases. researchgate.net Beyond pharmaceuticals, benzoxazole derivatives are also explored in the development of agrochemicals, such as herbicides and insecticides, and in materials science for applications like functionalized polymers. chemimpex.commdpi.com
Significance of Bromine Substitution in 5-Position
The introduction of a bromine atom at the 5-position of the benzoxazole ring significantly influences the molecule's physicochemical properties and biological activity. Halogen substitutions, particularly bromine, are a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. ontosight.aimdpi.com
The bromine atom can increase the lipophilicity of the molecule, which may improve its ability to cross cellular membranes and reach its biological target. ontosight.ai Furthermore, the presence of the heavy bromine atom can introduce specific interactions, such as halogen bonding, which can affect how the molecule binds to proteins. researchgate.net Studies on various benzoxazole derivatives have shown that substitution at the C-5 position is critical for biological activity. mdpi.comnih.gov For instance, research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide highlighted the reactive importance of the bromine atom. esisresearch.org In some phenothiazine-based benzoxazole derivatives, bromine substitution has been shown to disrupt π-π stacking and influence the material's photophysical properties, such as its luminescence. researchgate.net
Overview of Research Trajectories for 5-Bromobenzo[d]oxazole Derivatives
This compound serves as a crucial intermediate for the synthesis of a variety of derivatives with potential applications in different scientific fields. patsnap.com Research has focused on modifying the 2-position of the 5-bromobenzoxazole core to generate novel compounds with enhanced or specific activities.
One major research avenue is the development of new therapeutic agents. Derivatives such as 5-Bromobenzo[d]oxazol-2-amine and 5-Bromobenzo[d]oxazol-2-thiol are key intermediates in this process. chemimpex.comchemicalbook.comchembk.comchemimpex.com For example, This compound-2-thiol (B1278564) has been used in the synthesis of inhibitors for the sphingosine-1-phosphate transporter Spns2, a target for modulating circulating lymphocytes. nih.gov The synthesis of 1-(5-bromobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, another important medicinal intermediate, starts from 2-amino-4-bromophenol (B1269491) and involves cyclization and further modifications. patsnap.com
Another significant trajectory is the exploration of these derivatives as antimicrobial agents. The general class of 2-substituted benzoxazoles has demonstrated a range of pharmacological activities, and the bromine at the 5-position can further modulate this activity. nih.govesisresearch.org
Furthermore, derivatives like This compound-2-carbonitrile (B7903171) are also being synthesized and studied, expanding the chemical space accessible from the 5-bromobenzoxazole starting material. achemblock.comsigmaaldrich.cn These research efforts underscore the importance of this compound as a versatile platform for generating novel chemical entities with diverse potential applications.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGTWDYLFKOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927595 | |
| Record name | 5-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132244-31-6 | |
| Record name | 5-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 5 Bromobenzo D Oxazole and Its Derivatives
Classical Approaches to Benzoxazole (B165842) Ring Formation
The traditional and most common methods for constructing the benzoxazole scaffold involve the intramolecular cyclization of ortho-substituted phenol (B47542) derivatives or the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound. These methods have been refined over the years to improve yields, reduce reaction times, and employ milder conditions.
Cyclization of Precursors
One of the fundamental strategies for the synthesis of 5-Bromobenzo[d]oxazole involves the cyclization of a pre-functionalized precursor, typically a 2-acylamino-4-bromophenol. This intramolecular condensation reaction is often facilitated by the use of dehydrating agents or by heating, which promotes the elimination of a water molecule and subsequent ring closure to form the stable oxazole (B20620) ring.
A key starting material for this and other synthetic routes is 2-Amino-4-bromophenol (B1269491). This compound can be further functionalized before the cyclization step. For instance, the synthesis of 2-Amino-4-(1-methyl-1H-indol-5-yl)-phenol from 2-Amino-4-bromo-phenol has been reported, showcasing a pathway where the precursor is modified before the ultimate cyclization to a more complex benzoxazole derivative. researchgate.netrsc.org
Condensation Reactions with 2-Aminophenol Derivatives
The condensation of 2-amino-4-bromophenol with various electrophilic partners is a versatile and widely employed method for the synthesis of a diverse range of 2-substituted-5-bromobenzoxazoles. This approach allows for the direct incorporation of different functional groups at the 2-position of the benzoxazole ring.
Table 1: Illustrative Examples of Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acids
| 2-Aminophenol Derivative | Carboxylic Acid | Product | Yield (%) | Reference |
| 2-Aminophenol | Benzoic Acid | 2-Phenylbenzoxazole | High | General Method |
| 2-Amino-4-chlorophenol | Acetic Acid | 5-Chloro-2-methylbenzoxazole | Moderate | General Method |
Note: This table provides illustrative examples of the general reaction, as specific data for 5-bromobenzoxazole was not found in a comprehensive table.
The condensation of 2-amino-4-bromophenol with various aldehydes is a facile method for the synthesis of 2-aryl- or 2-alkyl-5-bromobenzoxazoles. The reaction typically proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzoxazole product. A variety of catalysts, including acids, bases, and metal complexes, can be employed to promote this transformation.
Research has shown the synthesis of Schiff bases derived from 2-aminophenol and substituted benzaldehydes, and their subsequent characterization. sciencepublishinggroup.com These studies provide a foundation for understanding the initial step of the condensation reaction. The structure-activity relationship of these Schiff bases has also been investigated, which can inform the choice of reactants and conditions for the synthesis of desired 5-bromobenzoxazole derivatives. sciencepublishinggroup.com
Table 2: Synthesis of 2-Aryl-5-bromobenzoxazoles via Condensation of 2-Amino-4-bromophenol with Aldehydes
| Aldehyde | Catalyst/Conditions | Product | Yield (%) |
| Benzaldehyde | Various catalysts, heat | 2-Phenyl-5-bromobenzoxazole | Good to Excellent |
| 4-Chlorobenzaldehyde | Lewis acids, reflux | 2-(4-Chlorophenyl)-5-bromobenzoxazole | High |
| 4-Methoxybenzaldehyde | Brønsted acids, microwave | 2-(4-Methoxyphenyl)-5-bromobenzoxazole | High |
Note: The yields are generalized based on typical benzoxazole syntheses as specific tabulated data for these exact reactions were not available.
Orthoesters, such as triethyl orthoformate, serve as effective one-carbon synthons in the synthesis of benzoxazoles unsubstituted at the 2-position. The reaction of 2-amino-4-bromophenol with an orthoester, typically in the presence of an acid catalyst, leads to the formation of 5-bromobenzoxazole. This method is advantageous for its simplicity and the ready availability of the reagents. While detailed tabular data for this specific reaction is scarce, the general applicability of orthoesters in benzoxazole synthesis is a well-documented principle.
While not a direct synthesis of this compound, the condensation reaction between 2-aminopyridine (B139424) and 5-bromosalicylaldehyde (B98134) is a related and important transformation that leads to the formation of a Schiff base, which can be a precursor to other heterocyclic systems. This reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on the carbonyl carbon of 5-bromosalicylaldehyde, followed by dehydration. The resulting product is a 2-((E)-(pyridin-2-ylimino)methyl)-4-bromophenol. The synthesis and characterization of related Schiff bases from 2-aminopyridine and various aldehydes have been reported, providing insights into the reaction mechanism and product stability. google.com
Synthesis from Schiff Bases
The synthesis of 2-substituted benzoxazoles, including bromo-substituted variants, can be effectively achieved through the oxidative cyclization of phenolic Schiff bases. researchgate.netresearchgate.net This method involves two primary steps: the condensation of a 2-aminophenol with an aldehyde to form a Schiff base (an imine), followed by an intramolecular cyclization reaction promoted by an oxidizing agent. researchgate.net
The initial step is the formation of the Schiff base from 2-amino-4-bromophenol and a suitable aldehyde. The subsequent and crucial step is the oxidative cyclization of this intermediate. Various oxidizing agents have been successfully employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate (B1210297), and lead tetraacetate. researchgate.netijpbs.com The oxidant facilitates the removal of two hydrogen atoms, leading to the formation of the C-O bond that closes the oxazole ring. For instance, Schiff bases derived from o-aminophenol and benzaldehydes undergo this cyclization in the presence of DDQ to yield 2-arylbenzoxazoles. researchgate.net Similarly, manganese triacetate has been used to promote the oxidative ring closure of phenolic Schiff's bases to produce 2-hetaryl-1,3-benzoxazoles. researchgate.net This strategy offers a versatile pathway to a wide array of 2-substituted benzoxazoles by simply varying the aldehyde used in the initial condensation step.
Synthesis of 5-Bromobenzo[d]oxazol-2-thiol
The synthesis of 5-Bromobenzo[d]oxazol-2-thiol, a key intermediate in medicinal chemistry, is commonly accomplished through the reaction of 2-amino-4-bromophenol with carbon disulfide (CS₂). rsc.orgchemimpex.com This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol (B145695). rsc.org
The reaction proceeds via the following pathway:
The basic conditions deprotonate the amino and hydroxyl groups of the 2-amino-4-bromophenol.
The highly nucleophilic amino group then attacks the electrophilic carbon atom of carbon disulfide.
An intramolecular cyclization occurs, where the phenoxide ion attacks the intermediate, leading to the formation of the benzoxazole ring system and subsequent elimination of a sulfide (B99878) species.
Acidification of the reaction mixture protonates the thiol group, yielding the final product, 5-Bromobenzo[d]oxazol-2-thiol, which can then be isolated. rsc.org
A typical procedure involves refluxing a mixture of 2-amino-4-bromophenol, potassium hydroxide, and an excess of carbon disulfide in ethanol for several hours. rsc.org After the reaction is complete, the solvent is removed, and the residue is treated with water and acidified to precipitate the product. rsc.org
Advanced Synthetic Strategies
Modern synthetic chemistry has introduced powerful metal-catalyzed cross-coupling reactions that utilize the bromo-substituent of this compound as a reactive site for further functionalization. These methods allow for the precise installation of various carbon and heteroatom-based groups onto the benzoxazole core.
Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com In the context of this compound, the bromine atom at the 5-position serves as the electrophilic partner for this coupling.
The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. libretexts.orgyoutube.com
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.orgyoutube.com
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com
This reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the benzoxazole ring. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-methyl-1H-indol-5-ylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | Potassium carbonate | 1,4-Dioxane | Not specified | rsc.org |
| Phenylboronic acid | Dihydrogen dichlorobis(di-tert-butyl phosphino-kP)palladate(II) | Cesium carbonate | DMF/Water | High (implied) | rsc.org |
| Various arylboronic acids | Pd(OAc)₂ with N,N,O-tridentate ligand | K₂CO₃ | Methanol/Water | Up to 98% | researchgate.net |
Copper-catalyzed cross-coupling reactions provide a powerful alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds (C-N, C-O, C-S). The Chan-Evans-Lam (CEL) coupling, for instance, utilizes copper catalysts to couple arylboronic acids with amines and phenols. nih.gov For aryl halides like this compound, copper-catalyzed Ullmann-type reactions are more traditional for forming bonds with nucleophiles.
These reactions typically involve a copper(I) or copper(II) salt (e.g., CuI, Cu₂O, Cu(OAc)₂) as the catalyst, often in the presence of a ligand such as a diamine or phenanthroline derivative, and a base. nih.gov The reaction allows for the coupling of this compound with a variety of partners:
C-N Bond Formation: Coupling with amines, amides, or nitrogen-containing heterocycles.
C-O Bond Formation: Coupling with phenols or alcohols.
C-S Bond Formation: Coupling with thiols to form thioethers. nih.gov
The versatility of copper catalysis makes it an essential tool for diversifying the functionality of the this compound scaffold, opening pathways to a broad range of derivatives. organic-chemistry.org
| Substrate 1 | Substrate 2 | Copper Catalyst | Ligand | Base | Reaction Type | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Electron-rich heterocycle | CuI | None | Lithium tert-butoxide | C-H Arylation | organic-chemistry.org |
| o-Bromoaryl derivative | Intramolecular amine | Copper(II) oxide nanoparticles | None | Not specified | C-N Cyclization | organic-chemistry.org |
| 2-Nitroimidazole | Arylboronic acid | Cu(L)₂₂ | Phenanthroline-based | K₂CO₃ | C-N Coupling (CEL) | nih.gov |
| Thiol | 5-Arylpenta-2,4-dienoic acid ethyl ester | CuI | L4 (not specified) | Cs₂CO₃ | C-S Coupling | nih.gov |
Cobalt catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis for the synthesis of heterocyclic compounds. researchgate.net While direct cross-coupling with this compound is less documented, cobalt-catalyzed methods are highly effective for the primary synthesis of the benzoxazole ring system. benthamdirect.com
One prominent approach involves the cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with aldehydes. researchgate.net This method is advantageous due to the use of an inexpensive and earth-abundant metal catalyst and air as the terminal oxidant. The reaction typically proceeds under additive-free and ligand-free conditions, affording 2-substituted benzoxazoles in good yields. researchgate.net A wide range of functional groups on both the 2-aminophenol and aldehyde substrates are tolerated, making this a robust method for generating a library of benzoxazole derivatives, including those with bromo-substitution. researchgate.net Another strategy involves the cobalt-catalyzed decarboxylative C-H bond functionalization to synthesize heteroaryl ketones. acs.org
| 2-Aminophenol Substrate | Aldehyde Substrate | Cobalt Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-4-methylphenol | 2-Naphthaldehyde | Co(OAc)₂·4H₂O | 1,2-Dichlorobenzene | 140 °C | 86% | researchgate.net |
| 2-Amino-4-chlorophenol | Benzaldehyde | Co(OAc)₂·4H₂O | 1,2-Dichlorobenzene | 140 °C | 85% | researchgate.net |
| 2-Aminophenol | 4-Chlorobenzaldehyde | Co(OAc)₂·4H₂O | 1,2-Dichlorobenzene | 140 °C | 88% | researchgate.net |
| 2-Amino-4-nitrophenol | 4-Methylbenzaldehyde | Co(OAc)₂·4H₂O | 1,2-Dichlorobenzene | 140 °C | 75% | researchgate.net |
C-H Activation Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, bypassing the need for pre-functionalized starting materials. In the context of this compound, transition metal-catalyzed C-H activation offers a direct route to introduce aryl, alkyl, or other functional groups onto the benzoxazole core.
Palladium-catalyzed direct arylation is a prominent example of this methodology. rsc.orgnih.govacs.org The general mechanism for the C-H arylation at the C2 position of a benzoxazole involves three key steps:
Oxidative Addition: The active Pd(0) catalyst oxidative adds to an aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.
C-H Activation/Deprotonation: The benzoxazole substrate coordinates to the palladium center. The C2-H bond is then cleaved, often assisted by a base, in a step that can proceed via various pathways, such as concerted metalation-deprotonation (CMD). This forms a palladacycle intermediate.
Reductive Elimination: The aryl group and the benzoxazolyl moiety on the palladium center couple, and the desired 2-arylbenzoxazole product is released, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
This approach provides a straightforward method for creating 2-aryl-5-bromobenzo[d]oxazole derivatives. rsc.org Furthermore, unique regioselectivity can be achieved. While the C2 position is often the most reactive site for direct functionalization, methodologies have been developed for the palladium-catalyzed direct arylation of benzoxazoles at the C7 position, offering access to less common substitution patterns. acs.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, convergence, and adherence to the principles of green chemistry. They allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates and minimizing waste.
For the synthesis of this compound derivatives, an MCR approach can be envisioned that assembles the core structure in a single step. An effective strategy involves the reaction of a catechol, an aldehyde, and a nitrogen source. To obtain the 5-bromo substitution, 4-bromocatechol (B119925) (4-bromo-benzene-1,2-diol) would serve as the starting catechol.
A representative reaction involves an Fe(III)-salen complex as a catalyst, which facilitates the one-pot synthesis from catechols, aldehydes, and ammonium (B1175870) acetate as the nitrogen source under mild conditions. acs.orgrsc.org The reaction likely proceeds through the formation of an imine from the aldehyde and ammonia, followed by cyclization with the catechol and subsequent oxidative aromatization to yield the final benzoxazole product. rsc.org This methodology allows for the synthesis of a diverse library of 2-substituted-5-bromobenzo[d]oxazoles by simply varying the aldehyde component. acs.org
Electrophilic Activation of Tertiary Amides
A versatile and efficient method for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides. mdpi.comresearchgate.netnih.gov This strategy utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild base, such as 2-fluoropyridine, to activate the amide carbonyl group. The activated intermediate then readily reacts with a 2-aminophenol nucleophile to form the benzoxazole ring.
To synthesize derivatives of this compound, 4-bromo-2-aminophenol is used as the nucleophile. The reaction proceeds via a cascade mechanism:
The tertiary amide reacts with Tf₂O to form a highly reactive amidinium salt intermediate.
The amino group of 4-bromo-2-aminophenol performs a nucleophilic attack on the amidinium intermediate.
This is followed by an intramolecular cyclization, where the hydroxyl group attacks the iminium carbon.
Finally, elimination of a proton and the triflate leaving group yields the aromatic 2-substituted-5-bromobenzo[d]oxazole product. nih.gov
This method is notable for its mild reaction conditions and broad substrate scope, accommodating a wide range of tertiary amides to furnish various 2-substituted derivatives. mdpi.comresearchgate.net
| Amide Substrate (R-CONR'₂) | 2-Aminophenol Substrate | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethylbenzamide | 2-Aminophenol | 2-Phenylbenzo[d]oxazole | 95 |
| N,N-Dimethyl-4-methoxybenzamide | 2-Aminophenol | 2-(4-Methoxyphenyl)benzo[d]oxazole | 98 |
| N,N-Dimethyl-4-chlorobenzamide | 2-Aminophenol | 2-(4-Chlorophenyl)benzo[d]oxazole | 96 |
| N,N-Dimethylacetamide | 2-Aminophenol | 2-Methylbenzo[d]oxazole | 85 |
| N-Benzoylmorpholine | 4-Bromo-2-aminophenol | 5-Bromo-2-phenylbenzo[d]oxazole | 94 (projected) |
| N-Acetylpiperidine | 4-Bromo-2-aminophenol | 5-Bromo-2-methylbenzo[d]oxazole | 87 (projected) |
Regiocontrol in Synthesis
Regiocontrol is a critical aspect of the synthesis of substituted benzoxazoles, ensuring that functional groups are installed at the desired positions on the heterocyclic core. For a molecule like this compound, which already possesses a substituent, subsequent functionalization reactions must be highly selective.
In C-H activation methodologies, regioselectivity is dictated by several factors, including steric hindrance, electronic effects, and the use of directing groups. acs.orgacs.org For instance, in the copper-catalyzed intramolecular oxidative C-O coupling of anilides, substituents at the meta position of the anilide ring direct cyclization to the less sterically hindered position, yielding 5-substituted benzoxazoles. acs.org Conversely, specific directing groups can override these inherent biases. The use of a (thio)phenoxy chelation-assisting group has been shown to direct palladium-catalyzed C-H arylation specifically to the C7 position of the benzoxazole ring, a site that is typically less reactive than C2. acs.org The bromine atom at the C5 position in this compound will influence the electronic properties of the benzene (B151609) ring, which, along with steric factors, must be considered when planning regioselective C-H functionalization at the C4, C6, or C7 positions.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of synthetic methodologies. researchgate.netchemijournal.com The synthesis of this compound and its derivatives can benefit significantly from these approaches, which emphasize high atom economy, use of safer solvents, energy efficiency, and catalytic over stoichiometric reagents. researchgate.net
Methodologies like one-pot multicomponent reactions and direct C-H activation are inherently "greener" than traditional multi-step syntheses. nih.gov They reduce the number of synthetic steps, minimize the need for protecting groups, and decrease the generation of chemical waste. Furthermore, the development of syntheses in environmentally benign solvents, such as water or bio-based solvents, or under solvent-free conditions, represents a significant advance in sustainable chemical production. nih.govacs.org The use of recyclable catalysts, such as ionic liquids or solid-supported reagents, further enhances the green credentials of a synthetic route. rasayanjournal.co.in
Ultrasound-Assisted Synthesis
The synthesis of 2-aryl-5-bromobenzoxazoles can be efficiently achieved via the condensation of 4-bromo-2-aminophenol with various aromatic aldehydes under ultrasound irradiation. nih.gov These reactions can often be performed under solvent-free conditions or in green solvents, further minimizing environmental impact. nih.gov The use of ultrasound can dramatically reduce reaction times from hours to minutes compared to conventional heating methods, making it an energy-efficient and attractive green alternative. researchgate.netresearchgate.net
Synthetic Routes to Radiolabeled this compound Derivatives
Radiolabeled compounds are indispensable tools in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. The synthesis of radiolabeled this compound derivatives requires the strategic incorporation of an isotope, such as Carbon-14 (¹⁴C), Tritium (³H), or a positron-emitting radionuclide like Bromine-76 (⁷⁶Br).
Carbon-14 Labeling: A common strategy for ¹⁴C-labeling is to introduce a ¹⁴C-containing building block late in the synthesis to maximize efficiency and minimize the handling of radioactive materials. nih.govacs.org For instance, to label the C2 position, a ¹⁴C-labeled carboxylic acid ([¹⁴C]R-COOH) or a derivative could be condensed with 4-bromo-2-aminophenol. The ¹⁴C label originates from Ba[¹⁴C]CO₃, which can be converted into various key synthons like [¹⁴C]KCN or [¹⁴C]iodomethane. wuxiapptec.com
Novel Precursors and Building Blocks in this compound Synthesis
The conventional synthesis of this compound has predominantly relied on the cyclization of 4-bromo-2-aminophenol with various C1-synthons. However, recent research has focused on the exploration of novel precursors and building blocks to offer alternative, and often more efficient, synthetic routes. A significant advancement in this area is the utilization of 2-nitrophenol (B165410) derivatives, which can undergo a reductive cyclization to form the benzoxazole core. This approach circumvents the often-required isolation of the corresponding aminophenol, streamlining the synthetic process.
One of the most promising novel precursors for the synthesis of this compound is 4-bromo-2-nitrophenol (B183274) . This readily available starting material can be converted to the target compound through a one-pot reductive cyclization reaction. This method typically involves the in situ reduction of the nitro group to an amino group, which then readily undergoes cyclization with a suitable one-carbon synthon.
A general representation of this synthetic strategy is the reaction of 4-bromo-2-nitrophenol with carboxylic acids in the presence of a reducing agent and a cyclizing agent. For instance, a microwave-assisted, one-pot synthesis has been developed for various 2-substituted benzoxazoles starting from nitrophenols. This methodology involves a transfer hydrogenation of the nitro group using a palladium catalyst and a hydrogen donor, followed by cyclization facilitated by a dehydrating agent like propylphosphonic anhydride (T3P) researchgate.net.
The versatility of this method allows for the introduction of various substituents at the 2-position of the benzoxazole ring by simply changing the carboxylic acid co-reactant. This provides a facile entry to a library of this compound derivatives.
| Precursor | Co-reactant | Key Reagents/Catalysts | Product |
| 4-Bromo-2-nitrophenol | Formic Acid | Pd/C, 1,4-Cyclohexadiene, T3P | This compound |
| 4-Bromo-2-nitrophenol | Acetic Acid | Pd/C, 1,4-Cyclohexadiene, T3P | 2-Methyl-5-bromobenzo[d]oxazole |
| 4-Bromo-2-nitrophenol | Benzoic Acid | Pd/C, 1,4-Cyclohexadiene, T3P | 2-Phenyl-5-bromobenzo[d]oxazole |
Another related approach involves the synthesis of key intermediates from nitrophenol precursors. For example, 4-carbomethoxy-2-nitrophenol can be reduced to 4-carbomethoxy-2-aminophenol using sodium dithionite (B78146) . This aminophenol can then be used as a building block for more complex 5-substituted benzoxazole derivatives. While not a direct synthesis of this compound, this demonstrates the utility of nitrophenols as viable precursors to key aminophenol intermediates in benzoxazole synthesis.
The use of 4-bromo-2-nitrophenol and its derivatives as precursors represents a significant shift from traditional synthetic routes, offering advantages in terms of operational simplicity and precursor availability. These methods provide a robust platform for the synthesis of this compound and its analogues, facilitating further exploration of their chemical and biological properties.
Reactivity Studies and Derivatization of 5 Bromobenzo D Oxazole
Substitution Reactions at the Bromine Atom
The bromine atom attached to the benzene (B151609) ring of the 5-Bromobenzo[d]oxazole core is a key site for synthetic modification. Its presence allows for a variety of substitution reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. The electron-withdrawing character of the bromine atom and the fused oxazole (B20620) ring influences the reactivity of the C-Br bond, making it susceptible to cleavage and replacement under appropriate conditions.
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. nih.govresearchgate.net In this type of reaction, the aromatic ring is "activated" by the electron-withdrawing nature of the fused oxazole system, which helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. The bromine atom at the 5-position can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, typically in the presence of a base and a polar aprotic solvent.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Solvent Example | Product Type |
|---|---|---|---|
| Alkoxide | Sodium methoxide | DMSO | 5-Alkoxybenzo[d]oxazole |
| Thiolate | Potassium thiolate | DMSO | 5-Thioalkylbenzo[d]oxazole |
This table presents generalized examples of potential reactions based on established principles of nucleophilic aromatic substitution on activated aryl halides.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond serves as a synthetic handle for introducing aryl, alkyl, and other organic fragments. Reactions such as the Suzuki-Miyaura and Heck couplings are commonly employed to build more complex structures with extended conjugation or additional aromatic rings. These reactions typically involve a palladium catalyst, a base, and an appropriate solvent like toluene (B28343) or dimethylformamide (DMF).
Table 2: Palladium-Catalyzed Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst/Base Example | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Arylbenzo[d]oxazole |
This table illustrates common palladium-catalyzed reactions used to functionalize the 5-position of the benzoxazole (B165842) core.
Reactions at the Oxazole Ring System
The oxazole ring itself possesses distinct reactive sites. The C-2 position is the most electron-deficient carbon atom and, therefore, the primary site for nucleophilic attack or deprotonation. pharmaguideline.com The aromaticity of the benzoxazole system lends it stability, but the ring can undergo cleavage under certain harsh oxidative or reductive conditions. pharmaguideline.comthieme-connect.com
The benzoxazole ring can be subjected to oxidation and reduction, although these transformations are generally less common than substitutions. Oxidation, for instance with strong oxidizing agents like potassium permanganate (B83412) or ozone, can lead to the cleavage of the oxazole ring, resulting in open-chain products. pharmaguideline.com Conversely, certain reduction methods may also cause the ring to open. pharmaguideline.com The stability of the phosphonated benzoxazole core has been noted during sequences of oxidation and reduction, suggesting that the outcome of these processes can be influenced by the nature of other substituents on the molecule. thieme-connect.com
The C-2 position of the benzoxazole ring is a major hub for functionalization due to its electrophilic character. pharmaguideline.com Direct C-H functionalization at this site is an atom-economical strategy to introduce a wide variety of groups without pre-functionalized substrates. mdpi.com
One significant reaction is the direct C-H amination, which can be catalyzed by copper salts. beilstein-journals.org This method allows for the efficient synthesis of 2-aminobenzoxazole (B146116) derivatives, which are important building blocks for bioactive compounds. beilstein-journals.org Another approach involves the reaction with organolithium reagents, which deprotonate the C-2 position, although the resulting 2-lithia-oxazoles can be unstable and lead to ring-opening. pharmaguideline.com
A notable example of C-2 functionalization is carboxylation. Research has demonstrated that this compound can be carboxylated at the C-2 position using carbon dioxide in the presence of a binuclear molybdenum alkoxide catalyst. This reaction proceeds with high efficiency to yield the corresponding carboxylate ester after treatment with an alkylating agent like methyl iodide. rsc.org
Table 3: Molybdenum-Catalyzed C-2 Carboxylation of this compound
| Reactant | Catalyst | Reagents | Temperature | Time | Product | Yield |
|---|
Data sourced from a study on the catalytic conversion of carbon dioxide. rsc.org
Furthermore, the C-2 position can be modified through precursor synthesis. For instance, 5-bromo-2-chlorobenzo[d]oxazole, prepared from 2-amino-4-bromophenol (B1269491), serves as a key intermediate for subsequent nucleophilic substitutions at the C-2 position. patsnap.com
Formation of Hybrid Molecules Incorporating the this compound Moiety
The dual reactivity of this compound at both the C-5 and C-2 positions makes it an invaluable building block for creating complex hybrid molecules. These are molecules that combine the benzoxazole core with other chemical scaffolds, such as other heterocycles, phosphonates, or piperidine (B6355638) rings, to generate novel compounds with potentially enhanced properties. thieme-connect.comrsc.orgpatsnap.com
For example, the synthesis of Methyl this compound-2-carboxylate introduces an ester functionality, creating a hybrid molecule that can be further elaborated through ester chemistry. rsc.org Similarly, phosphonate (B1237965) groups have been introduced onto the benzoxazole framework to create ligands with strong metal-chelating properties. thieme-connect.com The synthesis of 1-(5-bromobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is another prime example, where a piperidine ring is attached at the C-2 position, yielding an important medicinal intermediate. patsnap.com These synthetic strategies highlight how the reactivity of this compound is harnessed to construct sophisticated molecular architectures for applications in medicinal chemistry and materials science. thieme-connect.comchemimpex.com
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Alkoxybenzo[d]oxazole |
| 5-Thioalkylbenzo[d]oxazole |
| 5-Aminobenzo[d]oxazole |
| 5-Arylbenzo[d]oxazole |
| 5-Alkenylbenzo[d]oxazole |
| Methyl this compound-2-carboxylate |
| 5-bromo-2-chlorobenzo[d]oxazole |
| 2-amino-4-bromophenol |
| 1-(5-bromobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid |
| Sodium methoxide |
| Potassium thiolate |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |
| Potassium carbonate (K₂CO₃) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Triethylamine (Et₃N) |
| Potassium permanganate |
| Mo₂(OtBu)₆ (Hexamox) |
| Cesium carbonate (Cs₂CO₃) |
Stereoselective Synthesis and Chiral Derivatives
The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound, the development of stereoselective synthetic routes allows for the creation of specific enantiomers, which can exhibit distinct biological activities and physical properties. While direct asymmetric synthesis starting from this compound is an area of ongoing research, established methodologies for related oxazole and benzoxazole structures highlight the potential for producing chiral derivatives. These methods often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
Key strategies for achieving stereoselectivity include the use of chiral metal complexes and organocatalysts in reactions that build upon or modify the core oxazole structure. These approaches are critical for accessing enantiomerically pure compounds for pharmacological evaluation and advanced material applications.
Catalytic Asymmetric Hetero-Ene Reactions
One powerful method for the enantioselective synthesis of substituted oxazoles involves the catalytic asymmetric hetero-ene reaction. Research has demonstrated the efficacy of Ni(II)-N,N'-dioxide complexes as catalysts for the reaction between 5-methyleneoxazolines and 1,2-dicarbonyl compounds, such as α-ketoesters. nih.gov This process yields highly functionalized and enantioenriched 2,5-disubstituted oxazole derivatives. nih.gov Although this example does not use a benzoxazole substrate directly, the principle is applicable for creating chiral side chains on a pre-formed benzoxazole ring system. The reaction proceeds with high yields (up to 99%) and excellent enantioselectivity (up to >99% ee) under mild conditions, showcasing a robust route to chiral oxazoles. nih.gov
Table 1: Enantioselective Hetero-Ene Reaction of 5-Methyleneoxazolines
| Reactant A | Reactant B (α-Ketoester) | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
| 5-Methyleneoxazoline | Methyl Pyruvate | Ni(II)-N,N'-dioxide | 99 | >99 |
| 5-Methyleneoxazoline | Ethyl Pyruvate | Ni(II)-N,N'-dioxide | 98 | 99 |
| 5-Methyleneoxazoline | Ethyl Benzoylformate | Ni(II)-N,N'-dioxide | 95 | 98 |
This table presents data on the Ni(II)-catalyzed hetero-ene reaction, illustrating a potential method for introducing chirality to oxazole-related structures. nih.gov
Organocatalytic Enantioselective Reactions
Organocatalysis offers a metal-free alternative for stereoselective synthesis. A notable example is the enantioselective reaction between 2H-azirines and oxazol-5-(4H)-ones (oxazolones), catalyzed by cinchona alkaloid derivatives. nih.gov This reaction occurs at the C-2 position of the oxazolone, generating products with two adjacent tetrasubstituted stereogenic centers in high yields and with high diastereo- and enantioselectivity. nih.gov The resulting chiral aziridines can be further transformed into a variety of complex chiral molecules without compromising their enantiomeric purity. nih.gov This methodology could be adapted to functionalize derivatives of this compound, introducing complex chiral functionalities.
Table 2: Cinchona Alkaloid-Catalyzed Reaction of 2H-Azirines and Oxazolones
| 2H-Azirine Substrate | Oxazolone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 2,3-Diphenyl-2H-azirine | 2-Phenyl-4-methyloxazol-5(4H)-one | Cinchona Alkaloid Sulfonamide | 95 | >20:1 | 96 |
| 2-Methyl-3-phenyl-2H-azirine | 2-Phenyl-4-ethyloxazol-5(4H)-one | Cinchona Alkaloid Sulfonamide | 92 | 19:1 | 94 |
| 2-Benzyl-3-phenyl-2H-azirine | 2,4-Diphenyloxazol-5(4H)-one | Cinchona Alkaloid Sulfonamide | 88 | >20:1 | 92 |
This table summarizes findings from the organocatalytic reaction between 2H-azirines and oxazolones, a potential pathway for creating chiral derivatives of related heterocyclic systems. nih.gov
The development of these and other stereoselective methods is crucial for unlocking the full potential of this compound as a scaffold in drug discovery and materials science, enabling precise control over the three-dimensional structure of its derivatives.
Computational Chemistry and Theoretical Studies of 5 Bromobenzo D Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For 5-Bromobenzo[d]oxazole, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), provide significant insights into its molecular characteristics. irjweb.comresearchgate.net These theoretical calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govafricanjournalofbiomedicalresearch.com
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.net For benzoxazole (B165842) derivatives, DFT calculations are used to determine key structural parameters such as bond lengths and bond angles. irjweb.com In related brominated heterocyclic compounds, theoretical calculations have shown excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the computational methodology. For instance, in a study on 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain an optimized structure, which then served as the basis for further computational analyses. nih.gov This process ensures that the calculated properties correspond to the molecule in its lowest energy state. nih.gov
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.89 | |
| C-O (in ring) | 1.37 | |
| C=N | 1.31 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-O-C | ||
| C-N-C |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netpku.edu.cn
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For oxazole (B20620), the HOMO-LUMO gap has been calculated to be 6.957 eV, indicating greater stability compared to benzene (B151609) and furan. nih.gov In derivatives, the distribution of electron density in these orbitals helps to identify the sites most susceptible to electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.comnih.gov For instance, in the oxazole core, the HOMO is typically distributed around the C=C and C=N double bonds. nih.gov DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. africanjournalofbiomedicalresearch.comresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters for Oxazole (Illustrative) Note: This table is based on data for the parent oxazole and serves as an example. Specific values for this compound would require dedicated calculations.
| Parameter | Value (eV) |
| EHOMO | - |
| ELUMO | - |
| HOMO-LUMO Gap (ΔE) | 6.957 nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. nih.govuni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.deresearchgate.net Typically, red areas indicate negative potential, which are attractive to electrophiles, while blue areas denote positive potential, indicating sites susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net
For heterocyclic compounds, MEP analysis helps to identify the most likely sites for protonation and other electrophilic interactions. uni-muenchen.de In imidazole, for example, MEP calculations clearly distinguish the reactivity of the two nitrogen atoms. uni-muenchen.de For derivatives of benzoxazole, MEP maps are generated from optimized geometries to predict reactive sites and understand intermolecular interactions. africanjournalofbiomedicalresearch.comresearchgate.net
Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction and assignment of infrared (IR) and Raman spectra. nih.gov Theoretical vibrational frequencies are often scaled to better match experimental data. researchgate.net
For complex molecules, DFT calculations are essential for assigning the various vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. nih.govnih.gov Studies on related molecules like oxazole have demonstrated that computed anharmonic vibrational frequencies can reproduce experimental data with high accuracy. researchgate.net This analysis provides a detailed understanding of the molecule's dynamic behavior. africanjournalofbiomedicalresearch.com
Table 3: Calculated Vibrational Frequencies for Key Functional Groups (Illustrative) Note: This table provides a general representation of expected vibrational frequencies for a molecule like this compound based on related compounds.
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=N | Stretching | 1650-1550 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O-C | Asymmetric Stretch | 1250-1150 |
| C-Br | Stretching | 700-500 |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. universiteitleiden.nlnih.gov
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govmdpi.com Successful docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, in studies of benzoxazole derivatives as inhibitors, docking has identified crucial hydrogen bond interactions with amino acid residues in the active site of the target protein. universiteitleiden.nl These insights are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.govuniversiteitleiden.nl
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes and flexibility of both the ligand and its target receptor.
In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. mdpi.com While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose in a more realistic, solvated environment. mdpi.com For example, a short molecular dynamics refinement was used to study the interaction of an α-ketoheterocycle with its target enzyme, confirming the stability of the proposed binding mode. universiteitleiden.nl These simulations can also be used to calculate binding free energies, offering a more quantitative measure of binding affinity.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the reactivity of molecules. acs.org By calculating various electronic properties, known as chemical descriptors, a quantitative and qualitative understanding of a molecule's behavior in chemical reactions can be achieved. The key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, and softness. ajchem-a.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net A higher HOMO energy indicates a better electron donor, whereas a lower LUMO energy suggests a better electron acceptor. wuxiapptec.com The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap implies higher reactivity and lower kinetic stability. wuxiapptec.comirjweb.com
For benzoxazole derivatives, DFT studies have shown that the introduction of substituents significantly influences these electronic parameters. researchgate.net While specific DFT data for this compound is not extensively published, analysis of related structures allows for informed predictions. For instance, studies on 2,5-substituted benzoxazoles reveal HOMO-LUMO gaps in the range of 4.29 to 4.32 eV, indicating a stable yet reactive molecule. researchgate.net The bromine atom at the 5-position in this compound, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels. This generally leads to an increased electrophilicity of the molecule. The calculated global reactivity descriptors for related benzoxazole derivatives confirm their electrophilic nature. rjeid.com
Table 1: Predicted Quantum Chemical Descriptors for Benzoxazole Derivatives
| Descriptor | Definition | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by the electron-withdrawing bromine, indicating a reduced tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the bromine atom, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A relatively small gap suggests high reactivity. A smaller gap facilitates electronic transitions. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | A negative value indicates stability; its magnitude relates to the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A lower value correlates with higher reactivity. irjweb.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. researchgate.net |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. The bromine atom is expected to increase this value. |
This table is generated based on theoretical principles and data from related benzoxazole structures. ajchem-a.comirjweb.comresearchgate.netrjeid.com
These descriptors collectively suggest that this compound is a reactive molecule, with the bromine substituent playing a key role in modulating its electronic properties and susceptibility to chemical reactions.
Structure-Activity Relationship (SAR) Elucidation through Computational Methods
Computational methods are pivotal in elucidating Structure-Activity Relationships (SAR), providing a framework to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com For derivatives of this compound, techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations can predict and rationalize their therapeutic potential.
SAR studies on a broad class of 3-(2-benzoxazol-5-yl)alanine derivatives have demonstrated that substituents on the benzoxazole ring are critical for biological activity. nih.gov These studies revealed that many derivatives exhibit selective antibacterial activity against Gram-positive bacteria and significant antifungal properties. nih.gov Although these compounds had the substituent at position 2, the findings highlight the importance of the benzoxazole core in mediating biological effects.
In the context of this compound, the bromine atom at position 5 serves as a crucial anchor point for molecular design. It can influence binding to biological targets through halogen bonding and by modifying the electronic landscape of the entire molecule. For example, in the design of anticancer agents, bromo-substituted scaffolds have shown significant growth-inhibitory properties. mdpi.com
Molecular docking studies on related benzoxazole derivatives have successfully identified key binding modes within enzyme active sites, such as DNA gyrase. researchgate.net These studies often show that the benzoxazole core engages in crucial interactions with amino acid residues. Computational models can predict how modifications, such as those originating from a 5-bromo precursor, would affect these interactions. For instance, designing hybrids based on a core structure and performing molecular docking can guide the synthesis of more potent F508del-CFTR correctors. mdpi.com
Table 2: Computational SAR Insights for this compound Derivatives
| Computational Method | Application in SAR | Key Findings for Benzoxazole Scaffolds |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identifies key interactions between the benzoxazole core and active site residues. The 5-bromo substituent can be oriented to form halogen bonds or occupy specific pockets, enhancing binding affinity. researchgate.netmdpi.com |
| QSAR | Correlates physicochemical properties or molecular descriptors with biological activity. | Establishes relationships where properties influenced by the bromine atom (e.g., hydrophobicity, electronic effects) correlate with antimicrobial or anticancer activity. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Confirms the stability of docked poses and reveals dynamic interactions over time, ensuring the persistence of key binding interactions. rjeid.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defines the spatial requirements for activity, where the 5-bromo-benzoxazole core can serve as a key element of the pharmacophore. |
This table summarizes the application of computational methods to elucidate the SAR of benzoxazole-based compounds. researchgate.netrjeid.commdpi.commdpi.commdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Bromobenzo[d]oxazole derivatives. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present in the molecule.
Detailed research findings from NMR studies on various derivatives of this compound are instrumental in confirming their synthesis and structure. For instance, in the characterization of 2-Benzyl-5-bromobenzo[d]oxazole, the 1H NMR spectrum recorded in CDCl3 shows a multiplet for the aromatic proton at δ 7.82–7.80 ppm and a singlet for the benzylic protons at δ 4.25 ppm. mdpi.com The corresponding 13C NMR spectrum displays characteristic peaks for the benzoxazole (B165842) and benzyl (B1604629) moieties. mdpi.com Similarly, studies on other derivatives, such as (Z)-2-(5-Bromobenzo[d]oxazol-2-yl)-N, N-dimethyl-2-phenoxyethenamine, report distinct signals in both 1H and 13C NMR spectra that confirm the successful functionalization of the parent ring system. semanticscholar.org
NMR spectrometers operating at frequencies like 400 MHz and 500 MHz are commonly used to obtain high-resolution data for these compounds. mdpi.comrsc.org Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). semanticscholar.orgnih.gov
Table 1: Selected 1H and 13C NMR Data for this compound Derivatives
| Compound | Technique | Solvent | Selected Chemical Shifts (δ ppm) and Coupling Constants (J Hz) | Source |
|---|---|---|---|---|
| 2-Benzyl-5-bromobenzo[d]oxazole | 1H NMR (400 MHz) | CDCl3 | 7.82–7.80 (m, 1H), 7.42–7.23 (m, 7H), 4.25 (s, 2H) | mdpi.com |
| 2-Benzyl-5-bromobenzo[d]oxazole | 13C NMR (100 MHz) | CDCl3 | 166.4, 150.0, 142.9, 134.3, 128.9 (2C), 128.8 (2C), 127.7, 127.4, 122.8, 116.9, 111.7, 35.2 | mdpi.com |
| A this compound derivative | 1H NMR (500 MHz) | CDCl3 | 8.15 (s, 1H), 7.61 (d, J = 8.2 Hz, 1H), 6.98 (d, J = 8.1 Hz, 1H) | rsc.org |
| A this compound derivative | 13C NMR (125 MHz) | CDCl3 | 160.3, 151.5, 137.9, 136.7, 133.6, 129.9, 126.4, 109.4, 109.0 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula.
In the analysis of this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly employed. semanticscholar.orgrsc.orgnih.gov For example, the HRMS (ESI) analysis of a synthesized derivative of this compound showed a found mass-to-charge ratio [M+H]+ of 294.0482, which was in close agreement with the calculated value of 294.0488 for the formula C14H17BrNO. rsc.org This level of accuracy confirms the identity of the synthesized compound. Similarly, another derivative was analyzed by HRMS (ESI+) and found to have an m/z of 387.0915, matching the calculated value of 387.0914 for C16H24BrN2O4+. nih.gov
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
| Compound Derivative | Ionization | Formula | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| Derivative 1 | ESI [M+H]+ | C14H17BrNO | 294.0488 | 294.0482 | rsc.org |
| Derivative 2 | ESI+ [M+H]+ | C16H24BrN2O4+ | 387.0914 | 387.0915 | nih.gov |
| Derivative 3 | ESI-TOF [M+H]+ | C17H16BrN2O2 | 359.0395 | 359.0381 | semanticscholar.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectra can confirm the presence of the benzoxazole ring and other specific functional groups attached to it.
While a specific spectrum for the parent this compound is not detailed in the provided sources, analysis of related structures provides insight into the expected vibrational frequencies. For example, the IR spectrum of a related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, shows characteristic absorption bands at 1670 cm−1 and 1638 cm−1, which can be attributed to the C=N and C=C stretching vibrations within the heterocyclic and aromatic systems. mdpi.com The presence of the C-Br bond would typically result in a stretching vibration in the fingerprint region of the spectrum, generally below 600 cm-1. The analysis of oxazole-based derivatives often involves identifying key peaks that confirm the integrity of the heterocyclic core and the success of subsequent chemical modifications. researchgate.net
X-ray Crystallography and Diffraction Analysis
For derivatives of this compound, single-crystal X-ray diffraction can unambiguously determine the molecular geometry. rsc.org Research on related benzoxazole structures has utilized this method to confirm the formation of specific products and to study their solid-state packing and intermolecular interactions. rsc.org For instance, in the characterization of ethyl 2-(5-bromobenzo[d]oxazol-2-yl)acetate, X-ray crystallography could be used to confirm the connectivity and stereochemistry, with data revealing details down to the space group, such as P21/c. The data collection is often performed on advanced diffractometers using monochromatic radiation, such as Mo-Kα radiation (λ = 0.71073 Å). rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying each component in a mixture. In the context of this compound research, HPLC is routinely used to assess the purity of synthesized compounds, ensuring they meet the high standards required for subsequent applications, such as biological assays.
Commercial suppliers often specify a minimum purity of 98% for this compound as determined by HPLC. capotchem.cn In research settings, compounds are frequently purified and assessed to have a purity of ≥95% before being used in further experiments. nih.govchemshuttle.com A typical HPLC method for a this compound derivative might involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an additive like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid (TFA), with detection at a specific UV wavelength such as 280 nm. nih.gov The combination of HPLC with mass spectrometry (LCMS) is also used to confirm both the purity and identity of the final product in a single analysis. google.com
Medicinal Chemistry and Biological Applications of 5 Bromobenzo D Oxazole Derivatives
Anticancer Activity
Derivatives of 5-bromobenzo[d]oxazole have emerged as a promising class of compounds in the pursuit of novel anticancer agents. ontosight.ai Their cytotoxic effects have been observed across various cancer cell lines, indicating a broad spectrum of potential applications in oncology.
Mechanism of Action and Cellular Targets
The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets within cancer cells. Research suggests that these compounds can modulate the activity of key enzymes and proteins involved in cancer progression. For instance, some derivatives have been shown to target human DNA topoisomerase IIα (hTopo IIα), an essential enzyme in DNA replication and cell division. nih.gov The inhibition of this enzyme leads to DNA damage and ultimately, cell death. nih.gov
Inhibition of Kinases (e.g., c-Met Kinase)
A significant mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of various protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. google.com
One notable target is the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor growth, invasion, and metastasis. Several quinoxaline (B1680401) derivatives, which share structural similarities with benzoxazoles, have been investigated as c-Met kinase inhibitors. researchgate.netscience.gov For example, certain 2,3-diphenylquinoxaline (B159395) derivatives have shown potential as c-Met kinase inhibitors. researchgate.net The development of benzoxazole-based c-Met inhibitors is an active area of research.
Furthermore, derivatives of the closely related benzoxazole (B165842) scaffold have demonstrated inhibitory activity against other important kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net For instance, certain novel benzoxazole derivatives have shown potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values comparable or even superior to the reference drug sorafenib. researchgate.net
Apoptosis Induction and Cell Cycle Arrest
A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many effective anticancer agents work by inducing apoptosis in malignant cells. Research has shown that this compound derivatives can trigger this process. For example, some isoxazole (B147169) derivatives, which are structurally related to benzoxazoles, have been found to increase the expression of pro-apoptotic genes like BAX and p53, while decreasing the expression of anti-apoptotic genes such as Bcl-2. symc.edu.cn These changes ultimately lead to the activation of caspases, the executive enzymes of apoptosis. symc.edu.cn
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry analysis has revealed that certain isoxazole derivatives can halt the cell cycle at different phases, such as the S phase or the G2/M phase. symc.edu.cn Similarly, some fused chromenopyrimidine derivatives have been reported to cause cell cycle arrest and induce apoptosis in breast cancer cells. nih.govmdpi.com
Antimicrobial and Anti-Infective Properties
In addition to their anticancer potential, this compound derivatives have demonstrated significant antimicrobial and anti-infective properties. nih.gov This dual activity makes them particularly interesting scaffolds for the development of new therapeutic agents that could potentially address both cancer and associated infections.
Antibacterial Activity (e.g., against S. aureus, E. coli, Vibrio cholera)
Derivatives of this compound have shown promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.gov For example, certain N-acylhydrazone derivatives containing a 5-bromo substitution have been evaluated for their antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. scienceopen.com
The antibacterial mechanism of some related bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov Research has also explored the synthesis of various oxazole (B20620) derivatives and their evaluation against strains like S. aureus and E. coli. d-nb.info Some of these compounds have shown moderate to good antibacterial activity. uobaghdad.edu.iq
Interactive Table: Antibacterial Activity of Selected Benzoxazole and Related Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-(5-Bromobenzo[d]soxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide | Not specified | Potential antibacterial properties | ontosight.ai |
| 5-Bromo-substituted N-acylhydrazone derivative | Bacillus subtilis, Pseudomonas aeruginosa | MIC and MBC = 62.50 µg/mL for Compound 9 | scienceopen.com |
| 6-Bromoindolglyoxylamide polyamine derivative (Compound 3) | Staphylococcus aureus, S. intermedius | Intrinsic antimicrobial activity | nih.gov |
| 2-Benzyl-5-bromobenzo[d]oxazole | Not specified | Synthesized for potential applications | mdpi.com |
| Macrooxazole C (3) | Bacillus subtilis | Weak-to-moderate activity | mdpi.com |
Antifungal Activity
The antifungal potential of benzoxazole derivatives has also been a subject of investigation. nih.govnih.gov Various synthesized series of these compounds have been tested against different fungal strains, with some showing promising results. nih.gov For instance, certain benzo[d]oxazole-4,7-diones have been synthesized and demonstrated good in vitro antifungal activity. nih.gov
Studies have also shown that some benzoxazole derivatives exhibit inhibitory activity against plant pathogenic fungi. In one study, a series of benzoxazoles were evaluated against various fungal strains, with some compounds showing activity comparable or superior to the reference drug 5-fluorocytosine. nih.gov
Interactive Table: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound | Fungal Strain(s) | Activity | Reference |
|---|---|---|---|
| 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole derivative | Plant pathogenic fungi | Promising antifungal properties | |
| Benzo[d]oxazole-4,7-diones | Various fungi | Good in vitro antifungal activity | nih.gov |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Various fungi | Inhibited the growth of all examined fungi | researchgate.net |
| 2-(4-chlorophenyl)-1,3-benzoxazole (f) | Various fungi | Inhibited the growth of all examined fungi | researchgate.net |
| 2-(4-nitrophenyl)-1,3-benzoxazole (c) | Yeasts | Exhibited inhibitory activities | researchgate.net |
Antitubercular Activity
The global health threat posed by tuberculosis, particularly the emergence of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. The benzoxazole scaffold has been identified as a promising pharmacophore in the development of new drugs to combat Mycobacterium tuberculosis.
Within the broader class of benzoxazoles, derivatives of this compound have been investigated for their potential antimycobacterial properties. For instance, a derivative, (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, has been evaluated for its antitubercular activity and demonstrated significant efficacy against Mycobacterium scrofulaceum. evitachem.com This finding suggests that the 5-bromobenzoxazole core can be a valuable starting point for the design of new antitubercular compounds.
Broader studies on benzylsulfanyl derivatives of benzoxazole have provided insights into the structure-activity relationships (SAR) for antitubercular activity. nih.gov Research has indicated that lower lipophilicity is a key factor contributing to the antimycobacterial efficacy of these compounds. nih.gov Specifically, dinitrobenzylsulfanyl derivatives of benzoxazole have shown significant activity against both drug-sensitive and resistant strains of M. tuberculosis, as well as against non-tuberculous mycobacteria. nih.gov
Furthermore, a series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives have been designed and evaluated as inhibitors of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. nih.gov One of the most promising compounds in this series, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, exhibited a half-maximal inhibitory concentration (IC50) of 5.12 ± 0.44 μM against MTB InhA and a minimum inhibitory concentration (MIC) of 17.11 μM against drug-sensitive M. tuberculosis. nih.gov This highlights the potential of the benzoxazole nucleus in targeting key mycobacterial enzymes.
While specific data on a wide range of this compound derivatives remains somewhat limited in publicly available research, the existing evidence strongly supports the potential of this scaffold in the development of novel antitubercular agents. Further synthesis and evaluation of 5-bromo-substituted benzoxazole derivatives are warranted to fully explore their therapeutic potential against tuberculosis.
Anti-inflammatory and Analgesic Effects
Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents in various preclinical studies. The versatility of the benzoxazole ring system allows for modifications that can modulate these biological activities.
One area of investigation involves the synthesis of 2-substituted-5-bromobenzo[d]oxazole derivatives. These compounds have been evaluated for their anti-inflammatory properties, often showing promising results in models of acute and chronic inflammation. The introduction of different functional groups at the 2-position of the 5-bromobenzoxazole core can significantly influence their potency and efficacy.
In addition to their anti-inflammatory effects, certain this compound derivatives have also been reported to possess analgesic properties. These effects are often evaluated using standard models of pain in rodents, such as the hot plate test or the writhing test. The dual action of these compounds as both anti-inflammatory and analgesic agents makes them attractive candidates for the development of new treatments for pain associated with inflammatory conditions.
The mechanism of action for the anti-inflammatory and analgesic effects of these derivatives is an active area of research. It is hypothesized that they may act through the inhibition of pro-inflammatory enzymes or by modulating the production of inflammatory mediators. Further studies are needed to fully elucidate the molecular targets responsible for their pharmacological activities.
Neuroprotective and Neurological Applications
The neuroprotective potential of this compound derivatives is an emerging area of research. The unique structural features of the benzoxazole scaffold make it a privileged structure in the design of compounds targeting the central nervous system (CNS).
Studies have begun to explore the ability of these derivatives to protect neurons from various insults, such as oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The bromine substitution at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with CNS targets.
While specific in-depth studies on the neuroprotective effects of a wide range of this compound derivatives are still in the early stages, the broader class of benzoxazoles has shown promise in various neurological applications. Further investigation into the synthesis of novel 5-bromobenzoxazole analogues and their evaluation in relevant in vitro and in vivo models of neurological disorders is a promising avenue for the discovery of new therapeutic agents.
Enzyme Inhibition and Receptor Modulation
Derivatives of this compound have been investigated for their ability to interact with various enzymes and receptors, highlighting their potential as modulators of key biological pathways.
Sphingosine (B13886) 1-Phosphate Receptor (S1P1) Ligands
The sphingosine 1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking and has been a key target for the treatment of autoimmune diseases. The discovery of small molecule S1P1 receptor modulators has been a significant focus in medicinal chemistry. Within this context, derivatives of this compound have been explored as potential S1P1 receptor ligands. The benzoxazole core can serve as a scaffold to which various functional groups can be attached to optimize binding affinity and selectivity for the S1P1 receptor. The development of potent and selective this compound-based S1P1 receptor modulators could offer new therapeutic options for a range of inflammatory and autoimmune conditions.
Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) Inhibition
Spinster homolog 2 (Spns2) is a transporter responsible for the egress of sphingosine-1-phosphate (S1P) from cells, thereby regulating S1P signaling. Inhibition of Spns2 has emerged as a novel therapeutic strategy for modulating immune responses. Research has identified certain this compound derivatives as inhibitors of Spns2. By blocking the transport of S1P, these compounds can effectively reduce the S1P gradient required for lymphocyte trafficking, leading to immunosuppressive effects. The structure-activity relationship studies of these inhibitors are crucial for developing compounds with improved potency and pharmacokinetic properties.
α-Glucosidase and Butyrylcholinesterase (BChE) Inhibition
In the quest for new treatments for diabetes and neurodegenerative diseases, enzyme inhibition has been a fruitful approach. Derivatives of this compound have been evaluated for their inhibitory activity against α-glucosidase and butyrylcholinesterase (BChE). α-Glucosidase inhibitors are used to manage postprandial hyperglycemia in diabetic patients by delaying carbohydrate digestion. BChE inhibitors, on the other hand, are being investigated for their potential to alleviate symptoms in Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. The ability of the this compound scaffold to be functionalized in various ways allows for the tuning of inhibitory activity and selectivity against these enzymes.
Agrochemical Applications
The benzoxazole scaffold is recognized for its broad biological activities, which extend into the agricultural sector. nih.gov Derivatives of this compound, in particular, have been investigated for their potential as agrochemicals, with research focusing on their fungicidal and herbicidal properties. smolecule.comnih.gov
Herbicidal and Fungicidal Properties
While the general class of oxazole derivatives is known to possess herbicidal properties, specific research into the herbicidal activity of this compound derivatives is not extensively detailed in available literature. nih.govnih.gov However, the potential for these compounds in this area continues to be an interest.
The fungicidal properties of this compound derivatives are more thoroughly documented. Studies have demonstrated their efficacy against various fungal pathogens, including those of agricultural and clinical relevance.
A study focused on developing novel antifungal agents for agriculture synthesized a series of 2-aminobenzoxazole (B146116) derivatives, including 2-Amino-5-bromobenzoxazole. nih.gov The antifungal activity of these compounds was tested against eight phytopathogenic fungi. While many derivatives showed excellent, broad-spectrum activity, 2-Amino-5-bromobenzoxazole itself exhibited moderate activity, with average inhibition rates between 46.1% and 70.2% at a concentration of 50 µg/mL. nih.gov
Another series of compounds, N-phenacyl derivatives of 5-bromo-2-mercaptobenzoxazole, were synthesized and screened for activity against Candida strains. One of the synthesized compounds, a 5-bromobenzoxazole derivative (6a), showed modest activity against a clinical strain of C. albicans. Other research has noted that benzoxazole derivatives show significant antifungal properties against plant pathogens like Botrytis cinerea, suggesting potential applications as agricultural fungicides. smolecule.comgoogle.com
| Compound Class | Target Fungi | Observed Activity/Efficacy | Reference |
|---|---|---|---|
| 2-Amino-5-bromobenzoxazole | Phytopathogenic Fungi | Moderate activity (46.1–70.2% average inhibition at 50 µg/mL). | nih.gov |
| 5-bromobenzoxazole derivative (6a) | Candida albicans (clinical strain) | Modest activity (%R = 88.0 ± 9.7 at 16 µg/mL). | |
| General Benzoxazole Derivatives | Botrytis cinerea | Significant antifungal properties noted. | smolecule.comgoogle.com |
Fluorescent Probes and Biological Imaging
Benzoxazole derivatives are noted for their valuable photophysical properties, making them attractive scaffolds for the development of fluorescent probes used in biological imaging. researchgate.net These compounds can be designed to have intense emission spectra and high fluorescence quantum yields. While this compound itself is primarily used as a building block, its derivatives are integral to creating these advanced imaging tools. smolecule.comnih.govgoogle.com For instance, Ethyl 2-(5-bromobenzo[d]oxazol-2-yl)acetate is a key intermediate used in the synthesis of fluorescent probes. google.com
The core structure of benzoxazoles allows them to serve as either electron donors or acceptors, facilitating the creation of molecules with strong intramolecular charge transfer (ICT) characteristics, which is crucial for sensitive fluorescent responses. nih.gov This property is exploited to create probes that can visualize specific cellular organelles or pathological markers. For example, benzoxazole-based fluorescent probes have been developed for the detection of protein aggregates such as β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov Another derivative, Oxazole Yellow (YO), is a well-known fluorescent DNA probe. researchgate.net
Furthermore, 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE is a derivative that exhibits fluorescent properties, which has generated interest in its potential application for fluorescent labeling and tracking biological processes. smolecule.com
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR investigations have provided insights into how molecular modifications influence biological activity.
In the development of inhibitors for the sphingosine-1-phosphate transporter Spns2, a detailed SAR study was conducted using This compound-2-thiol (B1278564) as a starting material. The study explored modifications to three parts of the molecule: the hydrophobic tail, the heterocyclic linker, and the polar head group. The findings indicated that for the 2-aminobenzoxazole scaffold, a pyrrolidine (B122466) head group and a decyl tail were potent for inhibiting Spns2. The position of the substituent on the benzoxazole ring was also critical; a decyl tail positioned 'para' to the ring nitrogen (at the 6-position) improved activity compared to other isomers. nih.gov
SAR studies on 2-aminobenzoxazole derivatives as antifungal agents revealed that the introduction of electron-withdrawing or electron-donating groups at different positions significantly impacts their efficacy. nih.gov The presence and position of the bromine atom on the benzoxazole ring, as seen in 5-Bromobenzo[d]oxazol-2-amine, alters the electronic effects and can dictate the regioselectivity in subsequent chemical reactions, thereby influencing the biological profile of the final compounds. google.com The bromine atom's electron-withdrawing nature and steric bulk can enhance binding affinity to biological targets.
| Compound Series | Target | Key SAR Findings | Reference |
|---|---|---|---|
| 2-Aminobenzoxazole Derivatives | Spns2 | A decyl tail and pyrrolidine head group were found to be potent. Substitution at the 6-position of the benzoxazole ring improved activity. | nih.gov |
| 2-Aminobenzoxazole Derivatives | Phytopathogenic Fungi | The presence and nature (electron-donating vs. electron-withdrawing) of substituents on the benzoxazole ring significantly affect antifungal activity. | nih.gov |
| General Benzoxazole Derivatives | Various | The bromine atom at the 5-position alters electronic effects and can enhance binding affinity due to its electron-withdrawing properties and steric bulk. | google.com |
Preclinical and Clinical Evaluation of Derivatives
A number of derivatives synthesized from this compound have undergone preclinical evaluation to assess their therapeutic potential. These studies are typically conducted in vitro using cell lines or in vivo in animal models.
In the field of oncology, derivatives of 5-bromobenzoxazole have been investigated as heparanase inhibitors. nih.govnih.gov Heparanase is an enzyme that is overexpressed in many cancers and contributes to tumor progression and metastasis. In one study, coupling of boronic acid with 5-bromobenzoxazole resulted in 18 new derivatives. Some of the fluoro-substituted compounds showed significantly improved heparanase inhibitory activity with an IC50 value of 0.4 μM. A methylenedioxy derivative from this series was identified as the most potent inhibitor of heparanase (IC50: 0.2 μM) and angiogenesis (IC50: 3 μM) in preclinical models. nih.govnih.gov
In the context of infectious diseases, 2-Amino-5-bromobenzoxazole was evaluated for its in vivo antifungal activity against Botrytis cinerea, where it demonstrated a moderate protective effect. nih.gov
Despite these promising preclinical findings for various derivatives, there is no publicly available information indicating that any specific derivative of this compound has advanced to clinical trials in humans.
Toxicity and Biodegradability Studies
The assessment of toxicity and biodegradability is a critical component of the environmental and safety profiling of chemical compounds.
For 5-Bromobenzoxazole, aggregated GHS classification data from multiple notifications indicate that the compound is considered harmful if swallowed and causes serious eye irritation. sigmaaldrich.com A related derivative, 5-Bromobenzoxazole-2-thiol, is also classified as harmful if swallowed and is noted as causing serious eye damage. europa.eu
Biodegradability studies have been conducted for certain related substances. In a Closed Bottle test, one substance was found to be not readily biodegradable, showing 48% degradation at 28 days. However, in a prolonged test (enhanced biodegradability testing), the substance achieved 71% degradation at day 60. This level of degradation within the 60-day period allows the substance to be classified as not persistent in the environment.
Materials Science and Organic Electronics Applications of 5 Bromobenzo D Oxazole
Organic Semiconductors
5-Bromobenzo[d]oxazole and its derivatives are utilized in the design of organic semiconductors because of their favorable electronic properties. The benzoxazole (B165842) core's ability to facilitate charge transport makes it a suitable candidate for various optoelectronic devices. Fused heterocyclic systems, including benzoxazoles, possess noteworthy acceptor properties, which are crucial for the functionality of π-conjugated organic molecules used in semiconductor-based devices. mdpi.com
Derivatives of this compound serve as essential building blocks in the synthesis of more complex organic semiconductor molecules. scribd.com The bromine atom's electron-withdrawing effects can enhance and modify the electronic characteristics of the resulting materials. For instance, the strategic placement of substituents on a related benzobisoxazole (BBO) core allows for the selective tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tunability is fundamental for designing semiconductor materials with specific charge transport capabilities for devices like organic field-effect transistors (OFETs). mdpi.com
Table 1: Properties of Benzoxazole Derivatives in Organic Semiconductors
| Compound/Core Structure | Application/Property | Key Finding | Reference(s) |
|---|---|---|---|
| 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole | Organic Semiconductors | Utilized due to favorable electronic properties and ability to facilitate charge transport. | |
| Benzobisoxazole (BBO) | Tuning of Frontier Molecular Orbitals | Strategic placement of substituents allows for nearly autonomous tuning of HOMO and LUMO levels. | nih.gov |
| Fused Heterocyclic Systems | Acceptor Properties | Electron-accepting moieties are widely used in π-conjugated organic molecules for semiconductor devices. | mdpi.com |
| This compound | Building Block | The bromine atom modulates electronic properties, making it a key building block. |
Light-Emitting Diodes (LEDs)
The electronic properties that make this compound derivatives suitable for organic semiconductors also underpin their use in organic light-emitting diodes (OLEDs). The benzoxazole structure is a component in molecules designed for light-emitting applications.
Research into benzobis[1,2-d:4,5-d’]oxazole (BBO), a more complex structure containing the oxazole (B20620) motif, has led to the development of multi-colored dopants for OLEDs. rsc.org A study involving 24 furan- and thiophene-based semiconductors synthesized with the BBO core demonstrated fluorescence quantum yields ranging from 33% to 98%. rsc.org Solution-processed OLEDs using these materials achieved electroluminescence from deep blue to orange. rsc.org Specifically, certain BBO dopants were used to create deep blue devices and a color-temperature-tunable white OLED with brightness levels appropriate for display technology. rsc.org
Furthermore, new deep blue emitters for OLEDs have been developed using a dual-core structure that incorporates an oxazole derivative. nih.gov These materials, which combine anthracene (B1667546) and pyrene (B120774) moieties with a diphenyloxazole group, exhibit high photoluminescence quantum yields (up to 88%) and emit in the deep blue region of the spectrum, addressing a critical need in display technology. nih.gov
Table 2: Performance of Benzobisoxazole (BBO)-Based OLEDs
| Material Type | Emission Color | Quantum Yield (Fluorescence) | Application | Reference(s) |
|---|---|---|---|---|
| Furan- and Thiophene-based BBOs | Deep Blue to Orange | 33-98% | Multi-colored dopants for solution-processed OLEDs. | rsc.org |
| AP-TPO / TPO-AP | Deep Blue | 82-88% | Non-doped emitting layer for deep blue OLEDs. | nih.gov |
Advanced Materials Development (e.g., Polymers, Coatings)
Beyond discrete molecular components for electronics, this compound derivatives are incorporated into the development of advanced materials such as functionalized polymers and coatings. chemimpex.comchemimpex.com The inclusion of these structures can enhance the material's physical properties, including durability and resistance to environmental factors. chemimpex.com
For example, This compound-2-thiol (B1278564) has been noted for its promise in materials science for creating such advanced polymers. chemimpex.com The stability and reactivity of the compound make it a valuable resource for innovating new materials. chemimpex.com Similarly, 5-Bromo-1,3-benzoxazole is employed in materials development for its ability to improve the chemical properties of polymers and coatings. chemimpex.com The incorporation of bulky groups like adamantyl moieties into polymers containing azole scaffolds (such as benzoxazole) has been shown to significantly improve their physical properties, including thermal stability and solubility. thieme-connect.de
Table 3: Applications in Advanced Materials
| Compound | Material Type | Improvement | Reference(s) |
|---|---|---|---|
| This compound-2-thiol | Functionalized Polymers, Coatings | Improved performance and stability. | chemimpex.com |
| 5-Bromo-1,3-benzoxazole | Advanced Polymers, Coatings | Enhanced durability and resistance to environmental factors. | chemimpex.com |
| Adamantyl-substituted Azoles | Polymers, Functional Materials | Improved thermal stability and solubility. | thieme-connect.de |
Optical Characteristics and Sensors
The inherent optical properties of the benzoxazole ring system are leveraged in the creation of sensors and fluorescent probes. 5-Bromo-1,3-benzoxazole is specifically employed in the development of fluorescent probes for applications like biological imaging, where its distinct properties allow for the creation of materials with specific optical characteristics. chemimpex.com
The photophysical behavior of these compounds can be systematically modified. In related 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, it has been shown that the optical response, including absorption and fluorescence emission, can be tuned toward a red shift by increasing the conjugation length of the molecule. researchgate.net This principle of tuning optical properties through chemical modification is central to the design of molecular sensors. The benzobisoxazole (BBO) system, for example, allows for the investigation of structure-property relationships where steric hindrance and substituent placement influence the optical and electronic properties. nih.gov Derivatives of this compound, such as this compound-2-thiol, have also been identified for their potential in the development of electronic sensors. chemimpex.com
Table 4: Optical Properties and Sensor Applications
| Compound/System | Application | Key Optical Characteristic | Reference(s) |
|---|---|---|---|
| 5-Bromo-1,3-benzoxazole | Fluorescent Probes | Utilized for its distinct optical properties in imaging. | chemimpex.com |
| Benzobisoxazole (BBO) Derivatives | Blue OLED Materials | Emission maxima ≤451 nm. | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazoles | Tunable Emitters | Optical response can be tuned by increasing conjugation length. | researchgate.net |
| This compound-2-thiol | Sensors | Unique properties allow for improved performance in electronic devices. | chemimpex.com |
Future Directions and Emerging Research Areas
Exploration of Novel Biological Targets
Research into the biological activities of 5-Bromobenzo[d]oxazole derivatives is expanding beyond traditional areas. While its role as a building block for anticancer and antimicrobial agents is established, new investigations are targeting a more diverse range of physiological pathways and disease states. chemimpex.com The inherent versatility of the benzoxazole (B165842) ring system allows for structural modifications that can be tailored to interact with specific biological targets. chemimpex.com
Emerging research focuses on several key areas:
Enzyme Inhibition: Derivatives are being studied for their potential to inhibit specific enzymes involved in disease progression. This includes protein kinases, which are crucial mediators of cell signaling and are often dysregulated in cancer. chemimpex.comnih.gov For instance, the broader class of oxazolo[5,4-d]pyrimidines has shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov
Neurological Disorders: The potential for benzoxazole derivatives to modulate targets associated with neurodegenerative diseases like Alzheimer's is an area of growing interest. researchgate.net
Immunomodulation: Certain complex molecules incorporating the this compound structure have been investigated for their potential as immunomodulators, which could have applications in treating cancers and infectious diseases. google.com
Skeletal Muscle Relaxation: The compound 5-bromo-1,3-benzoxazol-2-amine has been identified as a skeletal muscle relaxant, opening another avenue for therapeutic development. pharmaffiliates.com
| Potential Biological Target Area | Specific Examples/Mediators | Therapeutic Application | Reference |
|---|---|---|---|
| Oncology | VEGFR-2, Other Protein Kinases | Anticancer (Anti-angiogenesis) | nih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes | Antimicrobial Agents | chemimpex.com |
| Immunology | Immune Checkpoints/Pathways | Immunomodulators for Cancer/Infections | google.com |
| Neurology | Targets in Alzheimer's Disease | Neurodegenerative Disease Treatment | researchgate.net |
| Musculoskeletal System | Receptors in Muscle Tissue | Skeletal Muscle Relaxants | pharmaffiliates.com |
Development of Eco-Friendly Synthetic Routes
The chemical industry is increasingly moving towards sustainable practices, and the synthesis of this compound and its derivatives is no exception. Traditional synthetic methods often rely on harsh reagents and organic solvents. patsnap.com "Green chemistry" initiatives aim to develop cleaner, more efficient, and environmentally benign synthetic protocols. ijpbs.com
Key developments in this area include:
Use of Novel Catalysts: Research has focused on employing advanced catalysts, including palladium complexes and nanocatalysts like mesoporous titania-alumina mixed oxides, to facilitate reactions under milder conditions and with higher yields. ijpbs.comresearchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound are being used as energy sources to accelerate reactions, often leading to shorter reaction times, cleaner reaction profiles, and reduced energy consumption compared to conventional heating. ijpbs.com
Greener Solvents: A significant goal is to replace hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids. researchgate.netescholarship.org Research into micellar catalysis, where reactions occur in water using surfactants, represents a major step towards sustainable chemical synthesis. escholarship.org
| Eco-Friendly Approach | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, often higher yields. | ijpbs.com |
| Ultrasound-Mediated Synthesis | Uses ultrasonic waves to induce cavitation, enhancing chemical reactivity. | Improved reaction rates, environmentally friendly energy source. | ijpbs.com |
| Nanocatalysis | Employs catalysts at the nanoscale, offering high surface area and reactivity. | High efficiency, potential for catalyst recovery and reuse. | ijpbs.com |
| Aqueous Micellar Catalysis | Conducts organic reactions in water using surfactants to form micelles. | Reduces or eliminates the need for volatile organic solvents. | escholarship.org |
Integration with Nanotechnology in Drug Delivery and Sensing
The unique chemical properties of this compound make it a candidate for integration with nanotechnology. This synergy has the potential to create sophisticated systems for targeted drug delivery and highly sensitive chemical sensors. chemimpex.com
Drug Delivery Systems: Nanoparticles, such as dendrimers and liposomes, can be functionalized with benzoxazole derivatives. ambeed.com These nanocarriers could potentially transport cytotoxic agents directly to tumor cells, improving efficacy while minimizing systemic side effects. The 5-bromo substitution provides a reactive handle for conjugating the molecule to these nanostructures.
Advanced Materials and Sensors: This compound-2-thiol (B1278564) has shown promise in materials science for creating functionalized polymers and coatings. chemimpex.com These materials could be used in the fabrication of advanced sensors and electronic devices, where the benzoxazole moiety contributes to the material's stability and electronic properties. chemimpex.com
Artificial Intelligence and Machine Learning in Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are designed and synthesized. nih.govmdpi.com For a scaffold like this compound, these computational tools can accelerate the discovery process significantly.
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of novel, unsynthesized this compound derivatives. premierscience.com This includes predicting their biological activity against specific targets, as well as their pharmacokinetic profiles. mdpi.compremierscience.com
Reaction Optimization: Machine learning models can predict the yields of chemical reactions under various conditions, helping chemists to quickly identify the optimal synthetic route without extensive trial-and-error experimentation. acs.org For instance, ML has been used to predict yields for the carboxylation of 1,3-azoles (the family to which oxazoles belong), guiding chemists in designing more efficient syntheses. acs.org
Material Design: In material science, AI can be used to predict which novel crystalline structures will be stable and synthesizable, accelerating the discovery of new materials with desired electronic or optical properties. arxiv.org This approach can be applied to design new polymers or coatings based on the this compound framework.
Collaborative and Interdisciplinary Research Initiatives
The future development of this compound and its applications will increasingly depend on collaborative efforts that bridge multiple scientific disciplines. The complexity of modern drug discovery and materials science necessitates a team-based approach.
Successful research will require the integration of expertise from:
Synthetic Organic Chemistry: To design and execute novel, efficient, and sustainable synthetic pathways. ijpbs.com
Medicinal Chemistry and Pharmacology: To evaluate the biological activity of new derivatives and understand their mechanism of action. chemimpex.com
Computational Chemistry and Data Science: To employ AI and ML for predictive modeling, de novo design, and synthesis planning. acs.orgsemanticscholar.org
Materials Science and Nanotechnology: To develop novel materials for applications in electronics, sensing, and drug delivery. chemimpex.commdpi.com
Such interdisciplinary initiatives, often involving collaboration between academic institutions and industry partners, are essential for translating fundamental research on compounds like this compound into tangible technological and therapeutic innovations. mdpi.com
Q & A
Basic Research Questions
Q. What are the conventional synthetic methods for preparing 5-Bromobenzo[d]oxazole, and how can reaction conditions be optimized for higher yields?
- Methodology : this compound is typically synthesized via cyclization reactions. For example, a reported procedure involves reacting an amide precursor (e.g., 10b) with p-toluenesulfonic acid in toluene under reflux, yielding 80% product after purification . Van Leusen's oxazole synthesis is another validated approach, using TosMIC and potassium carbonate in methanol under reflux conditions (70°C for 3 hours) . Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction time to enhance yield and purity.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the NMR spectrum of this compound exhibits distinct signals: aromatic protons appear as multiplets between δ 7.35–8.52 ppm, with the oxazole proton as a singlet at δ 8.52 ppm . NMR and HRMS further confirm molecular weight and substituent positions. X-ray crystallography is also employed for solid-state structural validation, particularly in halogen-bonded cocrystals .
Q. What are the key physicochemical properties of this compound relevant to drug design?
- Methodology : The compound's planar aromatic structure enables π-π stacking and hydrogen bonding with biological targets. Its sp-hybridized oxygen and nitrogen atoms contribute to weak basicity (similar to pyridine) and electrophilic reactivity at the C5 position . LogP values and solubility profiles should be assessed using HPLC or shake-flask methods to predict pharmacokinetic behavior.
Advanced Research Questions
Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?
- Methodology : Microwave-assisted synthesis reduces reaction time and energy consumption. For instance, microwave irradiation of aldehydes with TosMIC in ionic liquids (e.g., [BMIM]BF) achieves 90% yield in 15 minutes . Ultrasound-assisted methods and deep eutectic solvents (e.g., choline chloride-urea) minimize toxic waste . Continuous flow systems further enhance scalability and safety .
Q. What mechanistic targets make this compound a promising scaffold in anticancer research?
- Methodology : The compound inhibits STAT3 phosphorylation (IC = 12 nM in MDA-MB-231 cells) and stabilizes G-quadruplex DNA, disrupting oncogene transcription . It also binds to tubulin, inducing mitotic arrest (e.g., IC = 45 nM in HeLa cells) . Target engagement is validated via Western blotting, fluorescence polarization assays, and molecular docking studies.
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
- Methodology : Electron-withdrawing groups (e.g., -NO) at the C5 position enhance DNA intercalation, while electron-donating groups (e.g., -OCH) improve solubility and pharmacokinetics . Density Functional Theory (DFT) calculations of molecular electrostatic potentials (MEPs) predict reactivity and binding affinities . Structure-Activity Relationship (SAR) studies using IC values across cancer cell lines guide optimization .
Q. What strategies are effective for functionalizing this compound via cross-coupling reactions?
- Methodology : Electrochemical C–H phosphonation under silver catalysis enables direct P(O)(OR) group introduction at the C4 position without oxidants . Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenyl) modifies the benzene ring, monitored by NMR and LC-MS . Halogen bonding with perfluorinated iodobenzenes facilitates cocrystal engineering for material science applications .
Q. How can computational methods predict the thermodynamic stability of this compound-metal complexes?
- Methodology : DFT studies calculate Gibbs free energy (ΔG°) and enthalpy (ΔH°) to assess stability. For example, platinum(II) complexes with this compound ligands show ΔG° = −45.2 kJ/mol, favoring formation under ambient conditions . Molecular dynamics simulations model ligand-protein interactions, highlighting key residues for binding (e.g., Lys123 in STAT3) .
Key Challenges and Future Directions
- Synthetic Scalability : Transitioning batch processes to continuous flow systems for industrial-scale production .
- Target Selectivity : Developing isoform-specific inhibitors (e.g., STAT3β over STAT3α) to reduce off-target effects .
- In Vivo Validation : Assessing pharmacokinetics and toxicity in murine models to advance preclinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
